N-(2-(Diethylamino)ethyl)-2',6'-acetoxylidide, hydrochloride

Description

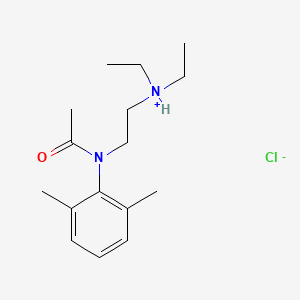

N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride is a chemical compound known for its applications in various scientific fields. It is a hydrochloride salt form of a local anesthetic, which is used in medical and research settings.

Properties

CAS No. |

77966-80-4 |

|---|---|

Molecular Formula |

C16H27ClN2O |

Molecular Weight |

298.8 g/mol |

IUPAC Name |

2-(N-acetyl-2,6-dimethylanilino)ethyl-diethylazanium;chloride |

InChI |

InChI=1S/C16H26N2O.ClH/c1-6-17(7-2)11-12-18(15(5)19)16-13(3)9-8-10-14(16)4;/h8-10H,6-7,11-12H2,1-5H3;1H |

InChI Key |

NEWUOCICXRVAMW-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCN(C1=C(C=CC=C1C)C)C(=O)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted amides .

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving cell membrane permeability and ion channel function.

Medicine: Utilized as a local anesthetic in various medical procedures.

Mechanism of Action

The compound exerts its effects by blocking sodium channels in nerve cells, which prevents the initiation and propagation of action potentials. This action results in the loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

Lidocaine: Another local anesthetic with a similar mechanism of action.

Bupivacaine: Known for its longer duration of action compared to N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride.

Prilocaine: Often used in combination with other anesthetics for enhanced effect.

Uniqueness

N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.